molecular formula C22H27FO4 B601250 Betamethasone Enol Aldehyde Z Isomer CAS No. 52647-06-0

Betamethasone Enol Aldehyde Z Isomer

Cat. No.: B601250
CAS No.: 52647-06-0
M. Wt: 374.46
InChI Key:
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Mechanism of Action

Target of Action

Betamethasone Enol Aldehyde Z Isomer is a derivative of betamethasone, a type of corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation.

Mode of Action

The compound interacts with its targets through a process known as the Mattox rearrangement . This involves acid-catalyzed beta-elimination of water from the side chain of the corticosteroid . The formation of enol aldehydes, including the Z isomer of betamethasone enol aldehyde, is a key part of this process .

Biochemical Pathways

The formation of enol aldehydes from corticosteroids like betamethasone is a key degradation and metabolic intermediate . This process affects the biochemical pathways associated with the metabolism of corticosteroids. The exact downstream effects can vary depending on the specific corticosteroid and the conditions under which the reaction takes place .

Pharmacokinetics

It’s known that the formation of enol aldehydes is a key part of the metabolic process for corticosteroids . This suggests that the compound’s bioavailability may be influenced by factors such as the efficiency of this metabolic process and the stability of the resulting enol aldehydes.

Result of Action

The formation of this compound and other enol aldehydes is a key part of the degradation process for corticosteroids . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and the conditions under which they are formed .

Action Environment

The formation of this compound is influenced by environmental factors such as pH and solvent type . For example, the formation of enol aldehydes from corticosteroids can occur under both acidic and alkaline conditions . The ratios of the e- and z-isomers of the enol aldehyde formed can vary depending on these conditions . Additionally, the formation of enol aldehydes is greatly favored in an aprotic environment .

Chemical Reactions Analysis

Types of Reactions

Betamethasone Enol Aldehyde Z Isomer undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the enol aldehyde to corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Betamethasone Enol Aldehyde Z Isomer has several scientific research applications:

Properties

IUPAC Name

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-HPHSSAEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52647-06-0
Record name Betamethazone enol aldehyde Z-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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